Cas no 3956-07-8 (4-Iodobenzamide)
4-Iodobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Iodobenzamide
- Benzamide, 4-iodo-
- p-Iodobenzamide
- DTXSID80192674
- NSC-136972
- BP-11757
- 0-09-00-00367 (Beilstein Handbook Reference)
- 4-iodanylbenzamide
- SCHEMBL1490483
- AKOS003634592
- EN300-59890
- Q27277041
- BRN 2079969
- D94716
- MFCD00143332
- AS-17845
- SY180440
- Z33546486
- CS-W016701
- 3956-07-8
- A912688
- NSC 136972
- Benzamide, p-iodo-
- IJL
- 4-Iodobenzamide, 97%
- XRNBLQCAFWFFPM-UHFFFAOYSA-N
- FT-0649453
- E96ZLM2247
- UNII-E96ZLM2247
- NSC136972
- STK361849
- DB-069834
- DTXCID20115165
-
- MDL: MFCD00143332
- Inchi: 1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
- InChI Key: XRNBLQCAFWFFPM-UHFFFAOYSA-N
- SMILES: IC1C=CC(C(N)=O)=CC=1
Computed Properties
- Exact Mass: 246.94900
- Monoisotopic Mass: 246.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 43.1A^2
Experimental Properties
- Density: 1.897
- Melting Point: 215-217 °C
- Boiling Point: 328.2°Cat760mmHg
- Flash Point: 152.3°C
- Refractive Index: 1.66
- PSA: 43.09000
- LogP: 2.09040
- Sensitiveness: Sensitive to light
4-Iodobenzamide Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H319
- Warning Statement: P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-52
- Safety Instruction: 26
- RTECS:CV5399875
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
4-Iodobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Iodobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 765074-1G |
4-Iodobenzamide |
3956-07-8 | 1g |
¥374.55 | 2023-11-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 765074-5G |
4-Iodobenzamide |
3956-07-8 | 97% | 5G |
¥1070.47 | 2022-02-24 | |
| TRC | I689013-250mg |
4-Iodobenzamide |
3956-07-8 | 250mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I689013-500mg |
4-Iodobenzamide |
3956-07-8 | 500mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I689013-2.5g |
4-Iodobenzamide |
3956-07-8 | 2.5g |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029683-1g |
4-Iodobenzamide |
3956-07-8 | 97% | 1g |
¥192 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029683-5g |
4-Iodobenzamide |
3956-07-8 | 97% | 5g |
¥660 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59080-5g |
4-Iodobenzamide |
3956-07-8 | 97% | 5g |
¥1548.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59080-1g |
4-Iodobenzamide |
3956-07-8 | 97% | 1g |
¥458.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I135499-1g |
4-Iodobenzamide |
3956-07-8 | 97% | 1g |
¥159.90 | 2023-09-02 |
4-Iodobenzamide Suppliers
4-Iodobenzamide Related Literature
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Venkateswara R. Narreddula,Benjamin I. McKinnon,Samuel J. P. Marlton,David L. Marshall,Nathan R. B. Boase,Berwyck L. J. Poad,Adam J. Trevitt,Todd W. Mitchell,Stephen J. Blanksby Analyst 2021 146 156
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Josué Carvalho,Jéssica Lopes-Nunes,Ana Catarina Lopes,Maria Paula Cabral Campello,António Paulo,Jo?o A. Queiroz,Carla Cruz Org. Biomol. Chem. 2019 17 2992
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Srinu Tothadi,Gautam R. Desiraju Chem. Commun. 2013 49 7791
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Binoy K. Saha,Ashwini Nangia,Mariusz Jaskólski CrystEngComm 2005 7 355
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Luke A. Marchetti,Tobias Kr?mer,Robert B. P. Elmes Org. Biomol. Chem. 2022 20 7056
Additional information on 4-Iodobenzamide
Chemical Profile of 4-Iodobenzamide (CAS No. 3956-07-8)
4-Iodobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 3956-07-8, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, featuring an iodine substituent on a benzamide backbone, has garnered attention due to its versatile applications in medicinal chemistry and material science. The unique structural attributes of 4-Iodobenzamide make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The benzamide moiety is a well-documented pharmacophore in drug design, contributing to the biological activity of numerous FDA-approved medications. The introduction of an iodine atom at the para position enhances the reactivity of the benzamide group, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, Stille coupling, and palladium-catalyzed transformations. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.
Recent advancements in synthetic methodologies have highlighted the utility of 4-Iodobenzamide in generating libraries of heterocyclic compounds. For instance, researchers have leveraged this intermediate to develop novel inhibitors targeting enzymes involved in cancer metabolism. The iodine atom serves as a handle for further functionalization, enabling the creation of derivatives with enhanced binding affinity and selectivity. Such derivatives are being explored for their potential in treating metabolic disorders and inflammatory diseases.
In the realm of material science, 4-Iodobenzamide has been utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The electron-withdrawing nature of the benzamide group, combined with the electrophilic character of the iodine substituent, allows for precise tuning of electronic properties. This has led to the development of high-performance materials for optoelectronic applications, underscoring the compound's significance beyond pharmaceuticals.
The synthesis of 4-Iodobenzamide typically involves the iodination of benzoic acid or its derivatives followed by amidation. Modern synthetic routes emphasize green chemistry principles, employing catalytic methods to minimize waste and improve yields. For example, palladium-catalyzed iodination protocols have been optimized to achieve high selectivity and efficiency, aligning with sustainable manufacturing practices.
Current research is exploring novel applications of 4-Iodobenzamide in biomedicine. One notable area is its role in developing photodynamic therapy agents. The compound's ability to form stable complexes with photosensitizers makes it a promising candidate for generating reactive oxygen species under irradiation. These species can selectively target cancer cells, offering a non-invasive treatment modality.
Another emerging field involves using 4-Iodobenzamide as a precursor for chiral auxiliaries in asymmetric synthesis. The strategic placement of an iodine atom allows for controlled induction of chirality, enabling the production of enantiomerically pure compounds essential for many pharmaceuticals. This application underscores the compound's versatility and its importance in advancing synthetic methodologies.
The chemical properties of 4-Iodobenzamide also make it suitable for use in agrochemical research. Derivatives derived from this intermediate have shown promise as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in pests. This opens up new avenues for developing environmentally friendly crop protection agents.
In conclusion, 4-Iodobenzamide (CAS No. 3956-07-8) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features and reactivity make it indispensable in modern synthetic chemistry. As research continues to uncover new uses for this compound, its significance is expected to grow further, driving innovation across multiple scientific disciplines.
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